

An In-depth Technical Guide to 1-Cyanocyclohexene: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Cyclohexene-1-carbonitrile

Cat. No.: B159472

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyanocyclohexene, a versatile cyclic nitrile of significant interest in organic synthesis and medicinal chemistry. The document details its chemical identifiers, physical and spectroscopic properties, and outlines established synthetic protocols. Particular emphasis is placed on its role as a precursor in the development of novel therapeutic agents. This guide also contrasts 1-cyanocyclohexene with its structural isomer, 4-cyanocyclohexene, to provide a clear understanding of their distinct characteristics and synthetic origins.

Chemical Identifiers and Physical Properties

1-Cyanocyclohexene is a cyclic organic compound featuring a nitrile group conjugated with a carbon-carbon double bond within a six-membered ring. Precise identification and understanding of its physical properties are crucial for its application in research and development.

Chemical Identifiers

A comprehensive list of identifiers for 1-cyanocyclohexene is provided in Table 1. It is important to distinguish it from its isomer, 4-cyanocyclohexene, which has a different CAS number and

chemical structure.

Table 1: Chemical Identifiers for 1-Cyanocyclohexene and 4-Cyanocyclohexene

Identifier	1-Cyanocyclohexene	4-Cyanocyclohexene
CAS Number	1855-63-6[1]	100-45-8[2]
Synonyms	Cyclohexene-1-carbonitrile, 1-Cyclohexenyl cyanide[1]	3-Cyclohexene-1-carbonitrile, Cyclohex-3-enecarbonitrile[2]
Molecular Formula	C ₇ H ₉ N[1]	C ₇ H ₉ N[2]
IUPAC Name	Cyclohex-1-ene-1-carbonitrile[1]	Cyclohex-3-ene-1-carbonitrile
InChI	InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2[1]	InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2
InChIKey	GTMWGXABXQTZRJ-UHFFFAOYSA-N[1]	GYBNBQFUPDFFQX-UHFFFAOYSA-N
Canonical SMILES	C1CCC=C(C1)C#N[1]	C1C=CCC(C1)C#N
PubChem CID	74619[1]	66013
EINECS	217-454-2[1]	N/A

Physical and Spectroscopic Data

The physical and spectroscopic properties of 1-cyanocyclohexene are summarized in Table 2. These data are essential for its characterization and for designing synthetic transformations.

Table 2: Physical and Spectroscopic Properties of 1-Cyanocyclohexene

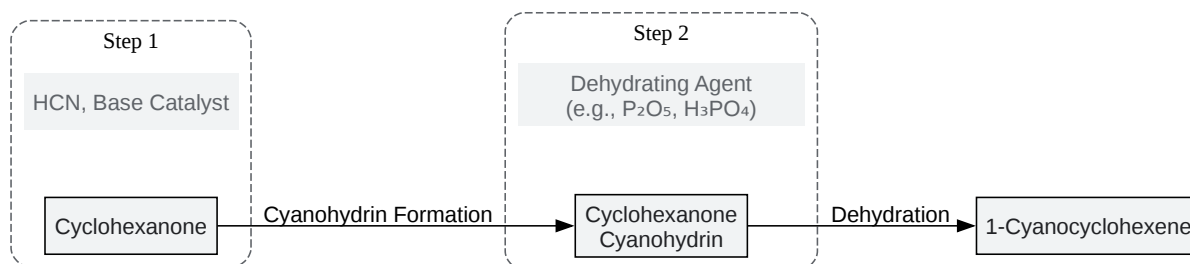
Property	Value
Molecular Weight	107.15 g/mol [1]
Appearance	Colorless to light yellow clear liquid
Boiling Point	192.7 ± 10.0 °C at 760 mmHg
Flash Point	69.9 ± 11.5 °C
Density	1.0 ± 0.1 g/cm ³
Refractive Index	1.481
Solubility	Insoluble in water[2]
IR Spectroscopy (cm ⁻¹)	C≡N stretch: ~2220, C=C stretch: ~1640, C-H (sp ²): ~3030, C-H (sp ³): ~2940
¹ H NMR Spectroscopy (CDCl ₃)	δ ~6.7 (m, 1H, vinylic), ~2.2 (m, 4H, allylic), ~1.7 (m, 4H, alkyl)
¹³ C NMR Spectroscopy (CDCl ₃)	δ ~138 (C=C-CN), ~125 (C=C), ~119 (C≡N), ~27, ~25, ~22, ~21 (CH ₂)
Mass Spectrometry (m/z)	107 (M ⁺), prominent fragments from loss of H, CN, and ethylene

Synthesis of 1-Cyanocyclohexene

The primary synthetic route to 1-cyanocyclohexene involves the dehydration of cyclohexanone cyanohydrin, which is itself derived from cyclohexanone. This two-step process is a reliable method for laboratory-scale preparation.

Synthesis Workflow

The overall synthetic pathway from cyclohexanone to 1-cyanocyclohexene is depicted in the following workflow diagram.



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Caption: Synthesis of 1-Cyanocyclohexene from Cyclohexanone.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Cyanohydrin

This procedure is based on the well-established reaction of ketones with hydrogen cyanide.

- **Materials:**
 - Cyclohexanone
 - Hydrogen cyanide (or an in situ source such as KCN/acid)
 - Base catalyst (e.g., sodium carbonate)
 - Water
 - Diethyl ether
- **Procedure:**
 - In a well-ventilated fume hood, a solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

- The flask is cooled in an ice bath.
- A solution of hydrogen cyanide in diethyl ether is added dropwise to the stirred aqueous solution.
- Cyclohexanone is then added dropwise to the reaction mixture.
- The reaction is stirred at low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.

Step 2: Dehydration of Cyclohexanone Cyanohydrin to 1-Cyanocyclohexene

This step involves an acid-catalyzed elimination of water.

- Materials:
 - Cyclohexanone cyanohydrin
 - Dehydrating agent (e.g., phosphorus pentoxide, concentrated phosphoric acid, or sulfuric acid)
 - Inert solvent (e.g., toluene)
- Procedure:
 - Cyclohexanone cyanohydrin is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - The dehydrating agent is added portion-wise to the stirred solution. Caution should be exercised as the reaction can be exothermic.

- The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by TLC or gas chromatography (GC).
- After cooling to room temperature, the reaction mixture is carefully poured over ice-water.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
- The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
- The crude 1-cyanocyclohexene is purified by vacuum distillation.

Distinction from 4-Cyanocyclohexene

4-Cyanocyclohexene is a structural isomer of 1-cyanocyclohexene where the double bond is not in conjugation with the nitrile group. It is typically synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylonitrile.^[2] This distinct synthetic origin and the lack of conjugation lead to different chemical reactivity and spectroscopic properties.

Applications in Drug Discovery and Development

1-Cyanocyclohexene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The presence of both a nucleophilic nitrile group and an electrophilic double bond (in a Michael addition sense) allows for a variety of chemical transformations.

While specific signaling pathways directly modulated by 1-cyanocyclohexene are not extensively documented, its derivatives are being investigated for various therapeutic applications. The cyclohexene scaffold is present in numerous natural products and synthetic bioactive compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functionalized cyclohexanes and cyclohexenes that can be further elaborated into drug candidates.

For instance, cyclohexenone derivatives, which can be conceptually derived from 1-cyanocyclohexene, have been explored for their anticancer activities.

The following diagram illustrates a generalized workflow for utilizing 1-cyanocyclohexene in the early stages of drug discovery.



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Caption: Role of 1-Cyanocyclohexene in a Drug Discovery Workflow.

Conclusion

1-Cyanocyclohexene is a readily accessible and highly versatile chemical intermediate. Its distinct identifiers and properties, particularly when compared to its isomer 4-cyanocyclohexene, are well-defined. The synthetic route from cyclohexanone provides a practical means for its preparation. The reactivity of its conjugated nitrile and alkene functionalities makes it a valuable starting material for the synthesis of diverse molecular scaffolds, positioning it as a compound of interest for researchers in organic synthesis and for professionals engaged in the discovery and development of new pharmaceuticals. Further exploration of its utility in the synthesis of targeted bioactive molecules is a promising area for future research.

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